N-[4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide
Description
N-[4-({[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin-3-yl group via a carbamoyl bridge. This structure is further connected to a para-substituted phenylacetamide group. The pyrrolidinone moiety may confer conformational rigidity, while the acetamide group could influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-13(26)22-14-2-4-15(5-3-14)23-21(28)24-16-10-20(27)25(12-16)17-6-7-18-19(11-17)30-9-8-29-18/h2-7,11,16H,8-10,12H2,1H3,(H,22,26)(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXJLIPPUMSZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes are crucial in the nervous system as they break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibiting these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the nervous system, leading to enhanced transmission of nerve signals.
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine, thereby enhancing signal transmission in the cholinergic pathway.
Pharmacokinetics
Pharmacokinetic studies of similar compounds, such as peroral sulfonamides, confirm their absorption from the gastrointestinal tract . They are metabolized in the liver and inactive compounds are excreted through bile or feces. This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is an enhanced transmission of nerve signals in the nervous system due to the increased concentration of acetylcholine. This can have various effects on the body, depending on the specific functions of the nerves involved.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and distribution in the body. Additionally, the presence of other substances in the body can influence the compound’s metabolism and excretion.
Comparison with Similar Compounds
Compound CS-0309467 ()
- Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine.
- Key Features: Shares the benzodioxin core but replaces the pyrrolidinone-carbamoyl group with a pyridine ring and a dimethylaminomethylphenyl substituent. The dimethylamino group may increase lipophilicity and influence CNS penetration.
Compounds m, n, o ()
- Structures: Stereoisomeric peptidomimetics with phenoxyacetamido, hydroxy, and tetrahydro-pyrimidinyl groups.
- The phenoxyacetamido group may enhance target binding specificity, while the tetrahydro-pyrimidinyl moiety could modulate pharmacokinetics.
Functional Group Analysis
Hypothetical Pharmacological Implications
- CS-0309467: Pyridine and dimethylamino groups may favor kinase or receptor antagonism, with improved solubility for oral bioavailability.
- Compounds m, n, o : Peptidomimetic design implies targeting enzymes (e.g., HIV protease or renin), with stereochemistry critical for activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
